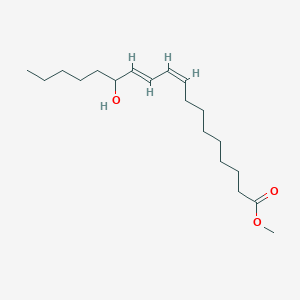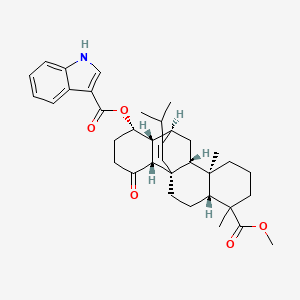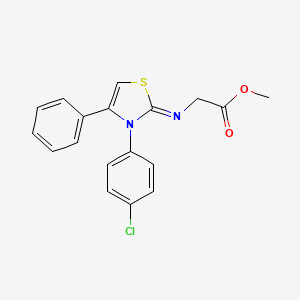
Anticancer agent 122
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 122 is a synthetic compound that has shown promising results in the treatment of various types of cancer. It is part of a class of compounds known for their ability to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has been the subject of extensive research due to its potential to serve as a novel therapeutic agent in oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 122 typically involves a multi-step process. One common method includes the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This reaction yields benzimidazole derivatives, which are then further modified to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield . The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced anticancer activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, are used under mild to moderate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, each with unique properties and potential therapeutic applications .
Applications De Recherche Scientifique
Anticancer agent 122 has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its ability to modulate biological pathways involved in cancer progression.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating different types of cancer.
Industry: Potentially used in the development of new anticancer drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of Anticancer agent 122 involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound targets specific molecular pathways, such as the Hedgehog signaling pathway, which is known to play a role in the development and progression of various cancers . By inhibiting these pathways, this compound can induce apoptosis and reduce the viability of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Coumarin Derivatives: Known for their ability to inhibit cancer cell growth through different mechanisms.
Piperazine Heterocycles: These compounds have shown significant anticancer activity and are structurally related to Anticancer agent 122.
Uniqueness
This compound stands out due to its specific mechanism of action and its ability to target multiple pathways involved in cancer progression. Its unique structure allows for modifications that can enhance its efficacy and reduce potential side effects, making it a promising candidate for further development as an anticancer drug .
Propriétés
Formule moléculaire |
C18H15ClN2O2S |
|---|---|
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
methyl 2-[[3-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-ylidene]amino]acetate |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-17(22)11-20-18-21(15-9-7-14(19)8-10-15)16(12-24-18)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Clé InChI |
QBANUNCJJRCORV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)
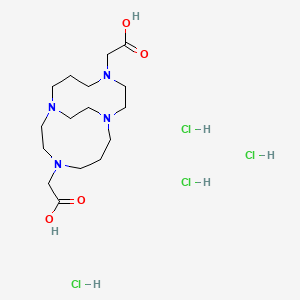
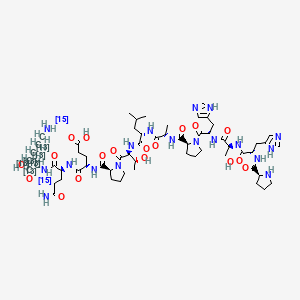
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
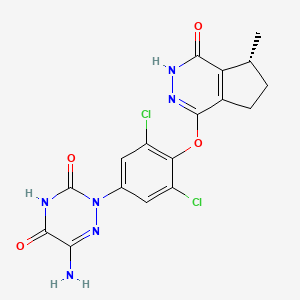
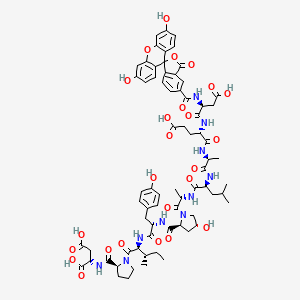

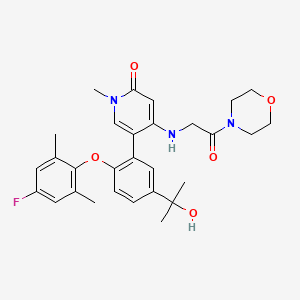
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
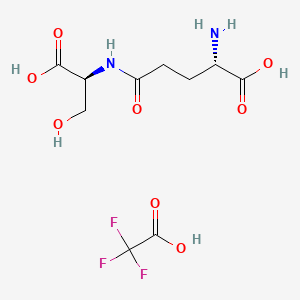
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
